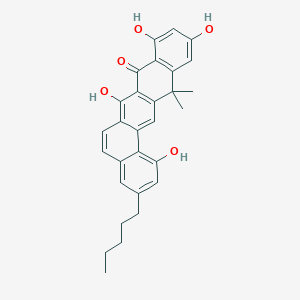

Benastatin C

描述

贝纳司汀C是一种由细菌链霉菌属 sp. MI384-DF12产生的聚酮合酶衍生化合物。 它以其多种生物活性而闻名,包括抑制谷胱甘肽S-转移酶和胰脂肪酶的酯酶活性 。 贝纳司汀C的结构通过核磁共振研究被确定为2-脱羧贝纳司汀A .

准备方法

贝纳司汀C是从链霉菌属 sp. MI384-DF12的培养液中分离出来的。 其生物合成涉及一个十四烷基酮和两个甲硫氨酸单元 。 贝纳司汀C的制备涉及贝纳司汀A的脱羧反应 。 工业生产方法通常涉及使用优化培养条件的发酵过程,以最大限度地提高产量 .

化学反应分析

贝纳司汀C会经历各种化学反应,包括:

氧化: 它可以在特定条件下氧化形成不同的衍生物。

还原: 还原反应可以修饰其官能团。

取代: 取代反应可以将新的官能团引入分子中。

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种催化剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

贝纳司汀C具有多种科学研究应用:

化学: 它被用作研究聚酮合成和酶抑制的模型化合物。

生物学: 它已被证明可以抑制谷胱甘肽S-转移酶,一种参与解毒过程的酶.

医学: 它对酶的抑制作用使其成为药物开发的潜在候选者,特别是在癌症研究领域.

工业: 它被用于开发酶抑制剂和其他生物活性化合物.

作用机制

贝纳司汀C主要通过抑制谷胱甘肽S-转移酶发挥作用。这种酶在异生物质的解毒和对抗氧化应激中起着至关重要的作用。 通过抑制这种酶,贝纳司汀C可以调节细胞对氧化应激和其他环境因素的反应 。 它还刺激小鼠淋巴细胞的母细胞转化,表明其具有潜在的免疫调节作用 .

相似化合物的比较

贝纳司汀C是贝纳司汀家族的一部分,该家族包括贝纳司汀A和贝纳司汀B等化合物。 这些化合物具有类似的聚酮结构,但在官能团和生物活性方面有所不同 。 贝纳司汀K是一种氯化衍生物,也已被鉴定出来,并表现出独特的生物学特性 。

类似化合物

贝纳司汀A: 结构相似,但具有羧基。

贝纳司汀B: 另一种具有不同官能团的衍生物。

贝纳司汀K: 一种氯化衍生物,具有独特的生物活性.

生物活性

Benastatin C is a noteworthy compound derived from the Streptomyces species, specifically identified as a polyketide synthase product. Its biological activities have garnered attention in various fields, particularly due to its interactions with glutathione S-transferases (GSTs) and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has been structurally characterized as 2-decarboxy-benastatin A through nuclear magnetic resonance (NMR) studies. This structural identification is crucial for understanding its biological interactions. The compound exhibits significant inhibitory activity against human pi class glutathione S-transferase (GST pi), which plays a vital role in detoxifying harmful compounds in the body .

Mechanism of Action:

- GST Inhibition: this compound inhibits GST pi, leading to altered cellular responses to oxidative stress and apoptosis .

- Stimulation of Lymphocyte Activity: It has been observed to enhance murine lymphocyte blastogenesis, indicating potential immunomodulatory effects .

Biological Activities

The following sections detail the various biological activities associated with this compound, including its cytotoxic effects and influence on cell cycle regulation.

Inhibition of Glutathione S-Transferase (GST)

This compound demonstrates potent inhibitory effects on GSTs, which are critical in the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to increased susceptibility of cancer cells to chemotherapeutic agents.

Induction of Apoptosis

Research indicates that this compound may induce apoptosis in certain cancer cell lines through mechanisms that are not solely dependent on GST inhibition.

- Case Study: In mouse colon 26 adenocarcinoma cells, treatment with this compound resulted in significant cell death over time, suggesting an apoptotic mechanism independent of direct GST inhibition .

- Cell Cycle Arrest: Flow cytometric analysis revealed that this compound can block the cell cycle at the G1/G0 phase, contributing to its antitumor properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in cancer treatment:

- Mouse Colon 26 Cells:

- Combination Therapies:

属性

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNHGOCXEGJZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164480 | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150151-88-5 | |

| Record name | Benastatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural relationship between Benastatin C and other members of the Benastatin family, and how does this relate to their activity?

A1: this compound is structurally similar to Benastatin A, differing only by the absence of a carboxyl group at the 2-position (2-decarboxy-Benastatin A) []. This structural difference is significant as it highlights the importance of the carboxyl group for the activity of Benastatin A. While both this compound and D (2-decarboxy-Benastatin B) exhibit inhibitory activity against GST pi and stimulatory activity on murine lymphocyte blastogenesis, further research is needed to determine if the potency or selectivity of these compounds differ from their carboxylated counterparts [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。